methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a benzofuran moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield sulfoxides or sulfones, while reduction with NaBH₄ would produce alcohols.
Scientific Research Applications
Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential anticancer, anti-inflammatory, or antimicrobial properties.
Organic Electronics: The thiophene and benzofuran moieties make this compound suitable for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Material Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate is unique due to the presence of multiple functional groups and heterocyclic rings, which confer distinct chemical and physical properties
Biological Activity
Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antitumoral, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C18H17N1O4S, with a molecular weight of approximately 393.4 g/mol . The presence of the thiophene ring and the benzofuran moiety suggests a potential for diverse interactions in biological systems.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard methods, revealing effective concentrations against both gram-positive and gram-negative bacteria.
Microbial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 500 |
Escherichia coli | 300 |
Pseudomonas aeruginosa | 400 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antitumoral Activity
The compound's potential as an antitumoral agent has also been explored. In vitro studies utilizing the MTT assay demonstrated that it significantly inhibits the proliferation of various tumor cell lines. The IC50 values indicate its effectiveness in reducing cell viability.
Cell Line | IC50 (μM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 18 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate these pathways.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression and microbial metabolism.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against resistant strains of bacteria and found it to be particularly effective against Staphylococcus aureus, suggesting its potential use in treating antibiotic-resistant infections.
- Evaluation of Antitumoral Effects : In another case study focusing on breast cancer cells, this compound was shown to enhance the efficacy of existing chemotherapeutic agents, indicating a synergistic effect.
Properties
Molecular Formula |
C21H15NO5S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 4-[[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl]oxymethyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C21H15NO5S/c1-25-21(24)19-8-14(12-28-19)11-26-15-4-5-16-17(9-15)27-18(20(16)23)7-13-3-2-6-22-10-13/h2-10,12H,11H2,1H3/b18-7+ |
InChI Key |
LTCYTIPQHXRLMR-CNHKJKLMSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=CS1)COC2=CC3=C(C=C2)C(=O)/C(=C\C4=CN=CC=C4)/O3 |
Canonical SMILES |
COC(=O)C1=CC(=CS1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |
Origin of Product |
United States |
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